molecular formula C9H12N2O2 B13626423 Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B13626423
M. Wt: 180.20 g/mol
InChI Key: KZOZDDREXRFZJK-MRVPVSSYSA-N
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Description

Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a pyridine ring attached to a propanoate moiety, with an amino group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the condensation of pyridine-4-carboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Saturated derivatives with reduced double bonds.

    Substitution Products: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring at a different position.

    Methyl (3R)-3-amino-3-(pyridin-2-yl)propanoate: Another isomer with the pyridine ring at the 2nd position.

    Ethyl (3R)-3-amino-3-(pyridin-4-yl)propanoate: Similar compound with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of the amino group confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-8(10)7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1

InChI Key

KZOZDDREXRFZJK-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=CC=NC=C1)N

Origin of Product

United States

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